benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSAFSLNOWRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methods
Synthesis of 4-Chloro-1-(4-Fluorophenyl)-3-Oxobutan-2-amine
The amine intermediate is synthesized through a Mannich reaction or nucleophilic substitution.
Mannich Reaction Approach
Reactants :
- 4-Fluorophenylacetone (1 equiv)
- Ammonium chloride (1.2 equiv)
- Formaldehyde (1.5 equiv)
Conditions :
Chlorination of the Butanone Backbone
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅):
4-Fluorophenyl-3-oxobutan-2-amine + SO₂Cl₂ → 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine
Conditions :
Carbamate Formation via Benzyl Chloroformate
The amine intermediate reacts with benzyl chloroformate under Schotten-Baumann conditions:
Reactants :
- 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine (1 equiv)
- Benzyl chloroformate (1.1 equiv)
- Sodium bicarbonate (2 equiv)
Conditions :
Mechanism :
Alternative Routes and Optimization
One-Pot Synthesis Using CO₂ Coupling
A phosgene-free method employs CO₂, benzyl bromide, and the amine intermediate:
Reactants :
- 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine (1 equiv)
- Benzyl bromide (1.2 equiv)
- CO₂ (1 atm)
Catalyst :
- Cs₂CO₃ (1.5 equiv), TBAI (0.1 equiv)
Conditions :
Solid-Phase Synthesis for High-Throughput Production
Merrifield resin-bound amines react with CO₂ and benzyl halides, enabling scalable synthesis:
Steps :
- Immobilize amine on resin.
- Treat with CO₂ and benzyl bromide.
- Cleave product via acidolysis.
Advantages :
Analytical Validation and Characterization
Chromatographic Data
| Parameter | Value |
|---|---|
| HPLC Retention | 8.2 min (C18, 60% MeOH/H₂O) |
| TLC Rf | 0.45 (EtOAc/Hexane, 1:1) |
Challenges and Mitigation Strategies
Racemization at the Amine Center
Industrial-Scale Considerations
- Continuous Flow Reactors : Enhance mixing and heat transfer for chlorination steps.
- Cost Efficiency : Benzyl chloroformate is preferred over (-)-3-BCS due to availability.
Chemical Reactions Analysis
Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Z-L-p-Fluoro-Phe-chloromethylketone has diverse applications in scientific research:
Chemistry: It is used to study enzyme inhibition mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in the study of protease activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting proteases.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial processes
Mechanism of Action
The mechanism of action of Z-L-p-Fluoro-Phe-chloromethylketone involves the inhibition of protease enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial for its therapeutic potential, as it can modulate biological pathways involving proteases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues include halogenated phenyl ketones, carbamate-protected amines, and cytotoxic derivatives. Below is a comparative analysis:
Key Observations:
- Molecular Complexity: The target compound is less complex than Z-LLY-FMK, which has additional amino acid-like chains and a hydroxyphenyl group .
- Carbamate Protection: Unlike intermediates using tert-butyl carbamate (e.g., in ), the benzyl group in the target compound may offer different stability or reactivity profiles during synthesis .
Critical Analysis of Divergent Features
- Substituent Effects: The absence of a hydroxyphenyl group (cf. Z-LLY-FMK) may limit the target compound’s enzyme-targeting efficacy but enhance its metabolic stability .
- Synthetic Flexibility: Compared to tert-butyl carbamate intermediates, the benzyl group in the target compound allows for milder deprotection conditions (e.g., hydrogenolysis) .
Biological Activity
Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C18H18ClFNO3
- Molecular Weight : 363.86 g/mol
- CAS Number : 159878-01-0
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Research indicates that carbamate derivatives, including this compound, may possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural features of the compound, particularly the presence of the fluorinated phenyl group, are believed to enhance its interaction with biological targets involved in cancer progression.
- Enzyme Inhibition : Some studies have indicated that carbamate derivatives can act as enzyme inhibitors, potentially interfering with metabolic pathways in pathogens or cancer cells.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process:
- Starting Materials : The synthesis begins with 4-chloroaniline and 4-fluorobenzoyl chloride.
- Reagents : Common reagents include sodium bicarbonate for neutralization and solvents like acetone.
- Procedure : The reaction is conducted under controlled temperatures to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central examined the antimicrobial activity of various carbamate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains .
Case Study 2: Anticancer Potential
In vitro studies conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Data Table: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
